Adenosine Receptor Affinity Profile: Target Compound vs. Series' Most Potent Analog
In the comprehensive SAR study of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides, compound 5d exhibited the highest affinity across all four human adenosine receptor subtypes (hA1, hA2A, hA2B, hA3) with Ki values in the low nanomolar range, while the series reference compound and the target compound represent structural variations that elucidate the pharmacophore. The title compound's specific Ki values are not disclosed in the abstract; however, its 3,5-dimethoxybenzamide moiety is a distinct feature that differs from the most potent analog 5d, indicating a divergent selectivity fingerprint [1]. Direct head-to-head quantitative comparison requires access to the full publication's supplementary data tables.
| Evidence Dimension | Adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly available; compound belongs to the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide class |
| Comparator Or Baseline | Compound 5d (most potent in series): Ki < 100 nM at hA1, hA2A, hA2B, hA3 |
| Quantified Difference | Insufficient data for direct comparison; structural divergence suggests altered selectivity |
| Conditions | Radioligand binding competition assays using membranes from mammalian cells expressing human adenosine receptor subtypes |
Why This Matters
Adenosine receptor subtype selectivity is a critical determinant for therapeutic applications, and quantitative binding data are essential to select the appropriate compound for a specific target profile.
- [1] Inamdar, G.S., Pandya, A.N., Thakar, H.M., Sudarsanam, V., Kachler, S., Sabbadin, D., Moro, S., Klotz, K.N., Vasu, K.K. (2013). New insight into adenosine receptors selectivity derived from a novel series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides. European Journal of Medicinal Chemistry, 63, 924–934. DOI: 10.1016/j.ejmech.2013.03.020 View Source
